2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid
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Overview
Description
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid is a complex organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a chloro group, an ethoxycarbonyl group, and a fluorophenyl group attached to an isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the ethoxycarbonyl-fluorophenyl intermediate, followed by its coupling with a chloroisonicotinic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A related compound with similar structural features but lacking the chloro and fluorophenyl groups.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at a different position.
Ethyl chlorooxoacetate: A compound with similar functional groups but different overall structure.
Uniqueness
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid is unique due to the presence of multiple functional groups that confer distinct chemical properties. Its combination of chloro, ethoxycarbonyl, and fluorophenyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO4/c1-2-22-15(21)9-4-3-8(5-12(9)17)11-7-18-13(16)6-10(11)14(19)20/h3-7H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZCCYZVAPLYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688317 |
Source
|
Record name | 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-26-6 |
Source
|
Record name | 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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